molecular formula C21H18N6O3S B2619278 N-(2,4-dimethylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 891121-55-4

N-(2,4-dimethylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2619278
CAS No.: 891121-55-4
M. Wt: 434.47
InChI Key: WWBCJSQIUDXTNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide ( 891121-55-4) is a complex synthetic organic compound with a molecular weight of 434.5 g/mol and molecular formula C21H18N6O3S . It belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, characterized by a fused triazole-pyridazine core system . The structure is elaborated with a 3-nitrophenyl substituent at the 6-position of the pyridazine ring and a thioacetamide group at the 3-position, which is linked to a 2,4-dimethylphenyl group . Such triazolopyridazine derivatives are of significant interest in medicinal chemistry and chemical biology for their potential biological activities. Compounds within this structural class have been investigated as enzyme inhibitors, including for kinases like Cyclin-Dependent Kinase 2 (CDK2) and Tyrosine-protein kinase Fyn, and are explored in various therapeutic research areas . The presence of the triazole ring fused to a pyridazine core places this compound within a broader category of N-heterocycles, which are renowned for their widespread applications in pharmaceutical research and drug discovery . This product is intended for research applications such as in vitro assay development, structure-activity relationship (SAR) studies, and as a reference standard or chemical intermediate in laboratory settings. It is supplied with guaranteed high purity and stability. Attention: For research use only. Not for human or veterinary use. It is strictly prohibited to introduce this product into humans or animals.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3S/c1-13-6-7-17(14(2)10-13)22-20(28)12-31-21-24-23-19-9-8-18(25-26(19)21)15-4-3-5-16(11-15)27(29)30/h3-11H,12H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBCJSQIUDXTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its structural components and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound is categorized as an aryl sulfide with a molecular formula of C19H19N5O2SC_{19}H_{19}N_{5}O_{2}S and a molecular weight of approximately 377.4 g/mol. The structure consists of a triazolopyridazine core linked to a dimethylphenyl group and a nitrophenyl moiety. This unique combination suggests various possible interactions with biological targets.

Enzyme Inhibition

The compound's structure hints at potential enzyme inhibition capabilities. Triazolopyridazine derivatives have been studied for their ability to inhibit enzymes such as cyclooxygenase (COX) and certain kinases. Investigating this compound as an enzyme inhibitor could reveal significant therapeutic applications.

Study 1: Antitumor Activity

A study evaluated various triazolopyridazine derivatives for their antitumor activity against human cancer cell lines. Although this compound was not specifically tested, related compounds exhibited notable cytotoxic effects at nanomolar concentrations. This suggests that further investigation into this compound's antitumor properties is warranted.

Study 2: Mechanistic Insights

Another research effort focused on the mechanism of action for triazolopyridazine derivatives. The findings indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways. Understanding how this compound interacts with these pathways could enhance its development as a therapeutic agent.

Data Table: Summary of Biological Activities

Activity Compound Reference
AntimicrobialTriazolopyridazines
Enzyme InhibitionVarious Derivatives
AntitumorRelated Compounds
Apoptosis InductionTriazolopyridazines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, their structural features, synthetic yields, and reported activities:

Compound Name Core Structure Key Substituents Biological Activity Synthesis Yield Reference
N-Phenyl-2-(8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) Tetrahydrobenzothieno-triazolo-pyrimidine Phenyl group at acetamide; tetrahydrobenzothieno fused system Not reported 68–74%
2-((3-(2,4-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzothiazol-2-yl)acetamide (18) Dihydropyrimidinone 2,4-Dimethoxyphenyl at pyrimidinone; trifluoromethylbenzothiazole at acetamide CK1-specific inhibitor Not specified
2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a) Pyrimidine-quinoxaline 4-Chlorophenyl and cyano-hydroxypyrimidine; diphenylquinoxaline at acetamide Antimicrobial (implied) 90.2%
N-{3-[3-(Pyridin-3-yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Phenyl}-2-(Thiiazine-2-yl)Acetamide [1,2,4]Triazolo[4,3-b]pyridazine Pyridin-3-yl at position 6; thiiazine-linked acetamide Not reported Not specified

Key Findings:

Structural Diversity: The main compound shares the [1,2,4]triazolo[4,3-b]pyridazine core with N-{3-[3-(pyridin-3-yl)-...]acetamide , but differs in substituents (3-nitrophenyl vs. pyridin-3-yl). Compound 10a replaces the pyridazine with a tetrahydrobenzothieno-triazolo-pyrimidine core, demonstrating flexibility in heterocyclic fusion strategies.

Synthetic Efficiency :

  • Higher yields (e.g., 90.2% for 4a ) are achieved using acetonitrile reflux with triethylamine, while lower yields (68–74% for 10a–c ) occur in acetone with K₂CO₃.

Biological Relevance: Compound 18 shows CK1 inhibition, suggesting that pyrimidinone-thioacetamide derivatives are promising kinase inhibitors. Antimicrobial activity is implied for 4a due to its quinoxaline-thioacetamide hybrid structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.